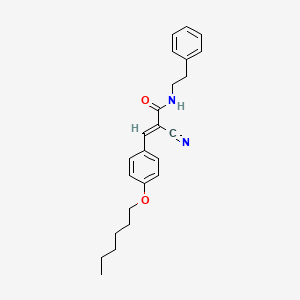
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide, also known as HPPH, is a small molecule compound that belongs to the family of cyanostilbenes. It has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival (Sun et al., 2017). (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer (Wang et al., 2016).
Biochemical and Physiological Effects
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (Sun et al., 2017). (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been found to inhibit the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016). In addition, (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been found to inhibit the growth of Candida albicans by disrupting the cell membrane (Zhang et al., 2014).
Advantages and Limitations for Lab Experiments
One advantage of using (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide in lab experiments is that it has been extensively studied for its anticancer properties, making it a promising candidate for further research. However, one limitation of using (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in cancer therapy. Another direction is to investigate its potential use in combination with other anticancer drugs, which may enhance its efficacy. Additionally, further research is needed to investigate its potential use in other diseases, such as inflammatory and fungal diseases.
Conclusion
In conclusion, (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a small molecule compound that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied for its anticancer properties, making it a promising candidate for further research. However, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 4-hexoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 4-hexoxyphenyl-3-cyanoacrylic acid. This intermediate is then reacted with 2-phenylethylamine in the presence of acetic acid and triethylamine to form (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide. The overall yield of this synthesis method is around 50% (Zhao et al., 2009).
Scientific Research Applications
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been extensively studied for its anticancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells (Sun et al., 2017). (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been shown to inhibit tumor growth in animal models of breast cancer (Liu et al., 2016). In addition, (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016). (E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide has also been studied for its antifungal properties, as it has been found to inhibit the growth of Candida albicans (Zhang et al., 2014).
properties
IUPAC Name |
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-2-3-4-8-17-28-23-13-11-21(12-14-23)18-22(19-25)24(27)26-16-15-20-9-6-5-7-10-20/h5-7,9-14,18H,2-4,8,15-17H2,1H3,(H,26,27)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHBTIPKVGMTR-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-hexoxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

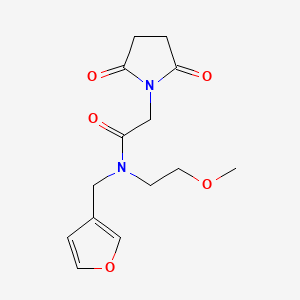
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
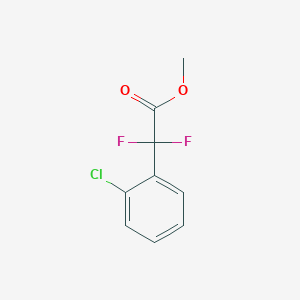

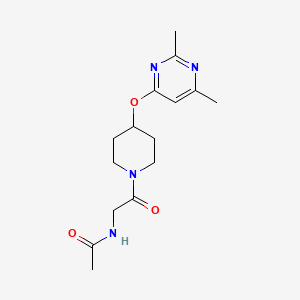
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)
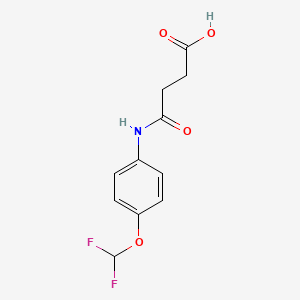
![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)
![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)

